molecular formula C7H6F3N3O2 B2543243 Azetidine-3,3-dicarbonitrile;2,2,2-trifluoroacetic acid CAS No. 2416231-57-5

Azetidine-3,3-dicarbonitrile;2,2,2-trifluoroacetic acid

Cat. No.: B2543243
CAS No.: 2416231-57-5
M. Wt: 221.139
InChI Key: OYWMIKQBHQELLS-UHFFFAOYSA-N
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Description

Azetidine-3,3-dicarbonitrile;2,2,2-trifluoroacetic acid is a compound that has garnered significant interest in the scientific community due to its unique chemical structure and properties. This compound is known for its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. The combination of azetidine and trifluoroacetic acid moieties imparts distinct reactivity and stability characteristics to the compound.

Scientific Research Applications

Azetidine-3,3-dicarbonitrile;2,2,2-trifluoroacetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: The compound is utilized in the development of advanced materials and polymers

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Future Directions

The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . Recent advances in the chemistry and reactivity of azetidines have been reported . Future directions in this field may focus on further exploring the unique reactivity of azetidines and their applications in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidine-3,3-dicarbonitrile;2,2,2-trifluoroacetic acid typically involves the reaction of azetidine derivatives with trifluoroacetic acid under controlled conditions. One common method includes the use of azetidine-3,3-dicarbonitrile as a starting material, which is then reacted with trifluoroacetic acid in the presence of a suitable catalyst. The reaction is usually carried out at low temperatures to ensure the stability of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Azetidine-3,3-dicarbonitrile;2,2,2-trifluoroacetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield azetidine-3,3-dicarboxylic acid derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized azetidine compounds .

Mechanism of Action

The mechanism of action of azetidine-3,3-dicarbonitrile;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to participate in various chemical transformations, while the trifluoroacetic acid moiety enhances its stability and reactivity. These properties enable the compound to act as a versatile intermediate in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azetidine-3,3-dicarbonitrile;2,2,2-trifluoroacetic acid is unique due to the combination of the azetidine ring and trifluoroacetic acid moiety, which imparts distinct reactivity and stability. This combination makes it a valuable compound in synthetic chemistry and various research applications .

Properties

IUPAC Name

azetidine-3,3-dicarbonitrile;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3.C2HF3O2/c6-1-5(2-7)3-8-4-5;3-2(4,5)1(6)7/h8H,3-4H2;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVMLVNOXHMRAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C#N)C#N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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